molecular formula C13H15N3O2 B143904 5-(Piperazin-1-yl)benzofuran-2-carboxamide CAS No. 183288-46-2

5-(Piperazin-1-yl)benzofuran-2-carboxamide

Cat. No.: B143904
CAS No.: 183288-46-2
M. Wt: 245.28 g/mol
InChI Key: LLRGOAFFRRUFBM-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)benzofuran-2-carboxamide involves its role as a precursor in the synthesis of various pharmaceuticals. It participates in reductive amination and transition metal catalyzed carbonyl reductions, which are crucial steps in the synthesis of many drugs . The molecular targets and pathways involved depend on the specific pharmaceutical being synthesized.

Comparison with Similar Compounds

5-(Piperazin-1-yl)benzofuran-2-carboxamide is unique due to its specific structure and reactivity. Similar compounds include:

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

5-piperazin-1-yl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16/h1-2,7-8,15H,3-6H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRGOAFFRRUFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431492
Record name 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183288-46-2
Record name 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183288462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B67DWQ6935
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1 g of 5-(4-tert-butoxycarbonyl-1-piperazinyl)-benzofuran-2-carboxamide is dissolved in 50 ml of methanolic HCl and stirred for I hour. After customary working up, 5-(1-piperazinyl)benzofuran-2-carboxamide, m.p. 252°-255°, is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 5-(1-piperazinyl)benzofuran-2-carboxylate (37 g) was added to saturated methanolic ammonia solution (1850 ml) at 25-30° C., the mixture was stirred for 6 to 16 hours at the same temperature. The reaction mass was distilled under vacuum to remove the solvent after completion of the reaction. Water (148 ml) was added to the resulting residue, followed by adjusting the pH to 2-4 with concentrated HCl and then filtering the aqueous layer. The pH of the resulting aqueous layer was adjusted to 9-10 with ammonium hydroxide solution. The separated solid was filtered, washed with water (100 ml) and then dried to produce 25.5 g of 5-(1-piperazinyl)benzofuran-2-carboxamide (Purity by HPLC: 99%; Yield: 73.1%).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
1850 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
148 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-(piperazin-1-yl)benzofuran-2-carboxamide in vilazodone synthesis, and how does the synthesis process compare to the original production method?

A1: this compound serves as a crucial building block in a novel synthesis route for vilazodone [, ]. This method, utilizing readily available starting materials like 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde, offers a more efficient and cost-effective alternative to the original production process.

Q2: Are there any advantages to this new synthesis route for vilazodone in terms of the final product quality?

A2: Yes, the novel synthesis method not only simplifies the production process but also yields vilazodone hydrochloride with high purity (99%) and a reduced impurity profile. The final product demonstrates a total impurity content of less than 0.3%, with individual impurities remaining below 0.1% []. This improved purity profile is crucial for pharmaceutical applications, ensuring the safety and efficacy of the final drug product.

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